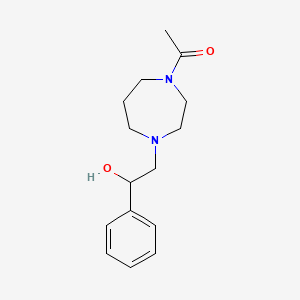![molecular formula C12H18N4O3 B6647255 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one](/img/structure/B6647255.png)
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one, also known as MPMP, is a compound used in scientific research for its potential therapeutic properties.
Mécanisme D'action
The mechanism of action of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one is not fully understood, but it is believed to act through the inhibition of various signaling pathways involved in cell growth, survival, and inflammation. 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit the activity of protein kinases, such as Akt and ERK, which are involved in cell growth and survival. 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has also been shown to inhibit the activity of NF-κB, a transcription factor involved in inflammation.
Biochemical and Physiological Effects:
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one inhibits the growth of cancer cells, induces apoptosis, and inhibits angiogenesis. In vivo studies have shown that 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has neuroprotective effects, reduces inflammation, and improves cognitive function.
Avantages Et Limitations Des Expériences En Laboratoire
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has several advantages for lab experiments, including its high purity, stability, and solubility in water. However, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one also has some limitations, including its cost and limited availability.
Orientations Futures
Future research on 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one could focus on its potential therapeutic properties in other diseases, such as diabetes and cardiovascular disease. Additionally, further studies could investigate the optimal dosage and administration of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one for maximum therapeutic effect. Finally, research could explore the potential use of 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one in combination with other drugs or therapies for synergistic effects.
Méthodes De Synthèse
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one can be synthesized through a multi-step process involving the reaction of 2-amino-4-methoxypyrimidine with 4-chlorobutyryl chloride, followed by the reaction with morpholine and 1,3-propanediol. The final product is obtained through purification by recrystallization.
Applications De Recherche Scientifique
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been studied for its potential therapeutic properties in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, 3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one has been shown to have neuroprotective effects by inhibiting oxidative stress and inflammation.
Propriétés
IUPAC Name |
3-[(4-methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N4O3/c1-18-10-2-4-13-12(15-10)14-5-3-11(17)16-6-8-19-9-7-16/h2,4H,3,5-9H2,1H3,(H,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKKVGNKCLNGIBS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NC(=NC=C1)NCCC(=O)N2CCOCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
266.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(4-Methoxypyrimidin-2-yl)amino]-1-morpholin-4-ylpropan-1-one | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-(3,3a,4,5,6,6a-hexahydro-1H-cyclopenta[c]pyrrol-2-ylsulfonyl)butanoic acid](/img/structure/B6647173.png)





![N-[(5-chloro-1,3-dimethylpyrazol-4-yl)methyl]-1-thiophen-2-ylmethanamine](/img/structure/B6647228.png)


![1-Morpholin-4-yl-3-[[5-(trifluoromethyl)pyridin-2-yl]amino]propan-1-one](/img/structure/B6647259.png)

![1-[(5-Bromopyridin-3-yl)methyl]-5-(trifluoromethyl)pyridin-2-one](/img/structure/B6647272.png)

![4-[(dimethylamino)methyl]-N-propan-2-ylpiperidine-1-carboxamide](/img/structure/B6647290.png)